Tarloxotinib

Vue d'ensemble

Description

Le tarloxotinib est un promédicament activé par l’hypoxie conçu pour cibler et inhiber l’activité de la famille ErbB des récepteurs tyrosine kinases, qui comprend le récepteur du facteur de croissance épidermique (EGFR), le récepteur 2 du facteur de croissance épidermique humain (HER2), le récepteur 3 du facteur de croissance épidermique humain (HER3) et le récepteur 4 du facteur de croissance épidermique humain (HER4). Ce composé est particulièrement important dans le traitement de divers cancers, notamment le cancer du poumon non à petites cellules et le carcinome épidermoïde de la tête et du cou, en raison de sa capacité à libérer sélectivement sa forme active, le this compound-effecteur, dans les environnements tumoraux hypoxiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du tarloxotinib implique plusieurs étapes, commençant par la préparation de la structure centrale, suivie de l’introduction de groupes fonctionnels qui confèrent ses propriétés activées par l’hypoxie. Les étapes clés comprennent :

- Formation du noyau pyrido[3,4-d]pyrimidine.

- Introduction des substituants bromo et chloro sur le cycle aromatique.

- Réactions de couplage pour attacher la partie sensible à l’hypoxie.

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais elle est optimisée pour la fabrication à grande échelle. Cela implique :

- L’utilisation de réactions à haut rendement pour minimiser les déchets.

- La mise en œuvre de la chimie à flux continu pour améliorer l’efficacité des réactions.

- Des processus de purification rigoureux pour assurer la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le tarloxotinib subit plusieurs types de réactions chimiques, notamment :

Réduction : Dans des conditions hypoxiques, le groupe nitro du this compound est réduit, ce qui conduit à la libération du this compound-effecteur actif.

Substitution : Les cycles aromatiques du this compound peuvent subir des réactions de substitution électrophile, qui sont cruciales pour sa synthèse.

Réactifs et conditions courants :

Réduction : Implique généralement des agents réducteurs comme le dithionite de sodium dans des conditions anaérobies.

Substitution : Utilise des réactifs tels que le brome et le chlore en présence de catalyseurs comme le chlorure de fer(III).

Produits principaux : Le produit principal de l’activation du this compound est le this compound-effecteur, un puissant inhibiteur de la famille ErbB des kinases .

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Utilisé comme composé modèle pour étudier les promédicaments activés par l’hypoxie et leurs mécanismes.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et la prolifération des cellules cancéreuses.

Médecine : Exploré comme agent thérapeutique pour les cancers présentant des mutations des gènes EGFR et HER2. Les essais cliniques ont démontré son efficacité dans la réduction de la croissance tumorale et l’amélioration des résultats des patients.

Industrie : Applications potentielles dans le développement de thérapies anticancéreuses ciblées et de médecine personnalisée

Applications De Recherche Scientifique

Tarloxotinib has a wide range of applications in scientific research, particularly in the fields of:

Chemistry: Used as a model compound to study hypoxia-activated prodrugs and their mechanisms.

Biology: Investigated for its effects on cell signaling pathways and cancer cell proliferation.

Medicine: Explored as a therapeutic agent for cancers with mutations in the EGFR and HER2 genes. Clinical trials have demonstrated its efficacy in reducing tumor growth and improving patient outcomes.

Industry: Potential applications in the development of targeted cancer therapies and personalized medicine

Mécanisme D'action

Le tarloxotinib exerce ses effets par un mécanisme d’action unique :

Activation par l’hypoxie : Dans les environnements tumoraux hypoxiques, le groupe nitro du this compound est réduit, libérant le this compound-effecteur actif.

Inhibition des kinases ErbB : La forme active se lie de manière covalente aux sites de liaison à l’ATP de l’EGFR, du HER2, du HER3 et du HER4, inhibant leur phosphorylation et leur activation ultérieure.

Perturbation de la signalisation cellulaire : Cette inhibition conduit à la perturbation des voies de signalisation en aval, entraînant une réduction de la prolifération des cellules cancéreuses et une augmentation de l’apoptose

Comparaison Avec Des Composés Similaires

Le tarloxotinib est unique parmi les composés similaires en raison de son mécanisme activé par l’hypoxie, qui permet un ciblage sélectif des cellules tumorales tout en épargnant les tissus normaux. Les composés similaires comprennent :

Afatinib : Un inhibiteur irréversible de l’EGFR et du HER2, mais qui ne possède pas d’activation par l’hypoxie.

Osimertinib : Cible les mutations de l’EGFR mais ne présente pas la même activation sélective de la tumeur.

Lapatinib : Inhibe l’EGFR et le HER2, mais est associé à une toxicité systémique plus élevée.

La capacité du this compound à libérer sélectivement sa forme active dans des conditions hypoxiques le distingue de ces autres inhibiteurs, offrant une option de traitement potentiellement plus sûre et plus efficace pour les patients présentant des mutations cancéreuses spécifiques .

Propriétés

Numéro CAS |

1636938-13-0 |

|---|---|

Formule moléculaire |

C24H24BrClN9O3+ |

Poids moléculaire |

601.9 g/mol |

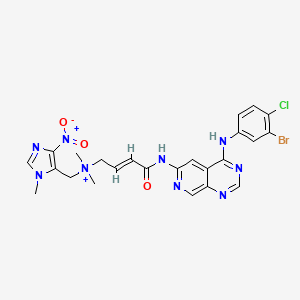

Nom IUPAC |

[(E)-4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium |

InChI |

InChI=1S/C24H23BrClN9O3/c1-33-14-30-24(34(37)38)20(33)12-35(2,3)8-4-5-22(36)32-21-10-16-19(11-27-21)28-13-29-23(16)31-15-6-7-18(26)17(25)9-15/h4-7,9-11,13-14H,8,12H2,1-3H3,(H-,27,28,29,31,32,36)/p+1/b5-4+ |

Clé InChI |

MUJMYVFVAWFUJL-SNAWJCMRSA-O |

SMILES |

CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-] |

SMILES isomérique |

CN1C=NC(=C1C[N+](C)(C)C/C=C/C(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-] |

SMILES canonique |

CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-] |

| 1636938-13-0 | |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

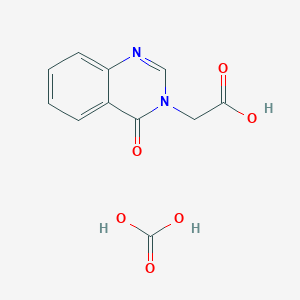

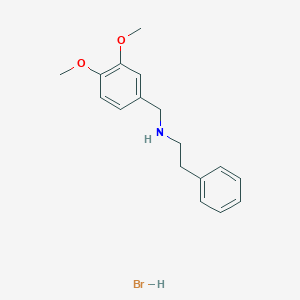

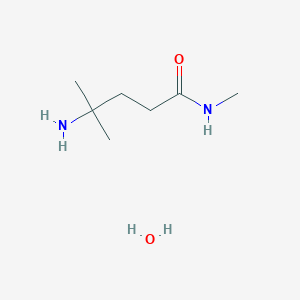

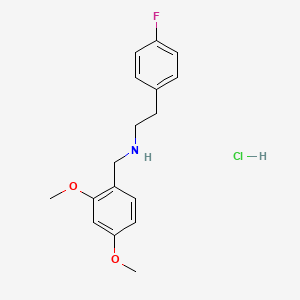

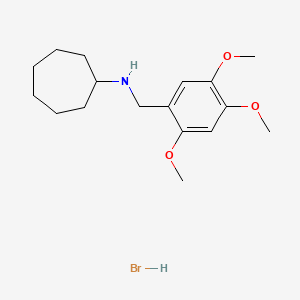

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine hydrochloride](/img/structure/B1652839.png)

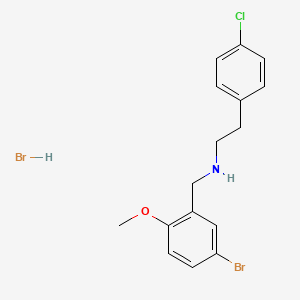

amine hydrobromide](/img/structure/B1652844.png)

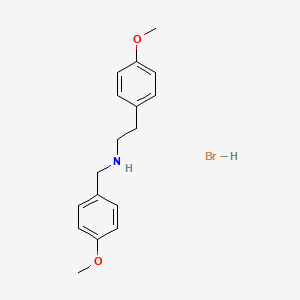

amine hydrobromide](/img/structure/B1652846.png)

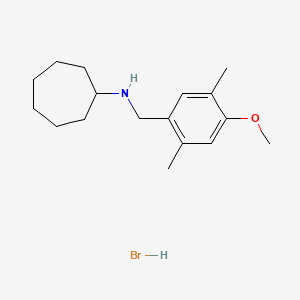

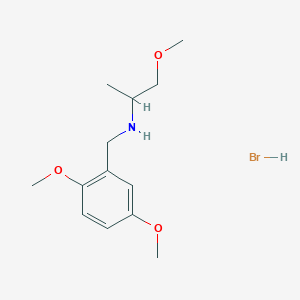

amine hydrobromide](/img/structure/B1652849.png)

![[2-(1-Azepanyl)ethyl]methylamine hydrate](/img/structure/B1652851.png)